N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide
Description
This compound is characterized by a piperidine ring substituted at the 1-position with a 4-fluoro-2-methylbenzenesulfonyl group, linked via an ethyl chain to an ethanediamide (oxalamide) moiety. The oxalamide is further substituted with a 2-methylpropyl (isobutyl) group. Key structural features include:
- Ethyl linker: Modifies spatial orientation and conformational flexibility.
- Oxalamide with isobutyl: Introduces hydrogen-bonding capacity and steric bulk.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O4S/c1-14(2)13-23-20(26)19(25)22-10-9-17-6-4-5-11-24(17)29(27,28)18-8-7-16(21)12-15(18)3/h7-8,12,14,17H,4-6,9-11,13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUPQLFBVPISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl phenyl(piperidin-2-yl)acetate
Structure : Piperidine-2-yl core with phenyl and ethyl ester substituents .
Key Differences :
Cyclopropylfentanyl (Fentanyl Analog)
Structure : 4-Anilidopiperidine with cyclopropanecarboxamide .
Key Differences :
- Anilido substitution at piperidine-4-position vs. sulfonylation at the 1-position.
- Cyclopropane group introduces rigidity, unlike the ethyl linker in the target.
Functional Implications : - Fentanyl analogs exhibit potent µ-opioid receptor affinity; sulfonylation in the target may alter selectivity .
Data Table: Structural and Functional Comparison
Research Findings and Structural Insights
- Sulfonyl vs. Ester Groups : The target’s sulfonyl group likely increases metabolic stability compared to esters in analogs like Ethyl phenyl(piperidin-2-yl)acetate .
- Oxalamide vs. Carboxamide : The oxalamide’s dual amide bonds may enhance hydrogen-bonding interactions with receptors compared to single carboxamides in AB-FUBINACA .
- Piperidine Substitution Patterns : Sulfonylation at the 1-position (target) vs. 4-position (fentanyl analogs) could lead to divergent receptor selectivity .
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